molecular formula C23H27NO3 B15042971 butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate

butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate

Cat. No.: B15042971
M. Wt: 365.5 g/mol
InChI Key: PBKFXFITFNOZRM-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate is a complex organic compound with the molecular formula C23H27NO3. It is known for its unique structure, which includes a butyl ester group, an isopropylphenyl group, and a propenoyl amide linkage. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

The synthesis of butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate typically involves multiple steps, including the formation of the propenoyl amide linkage and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the propenoyl group to a more saturated form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The propenoyl amide linkage and the aromatic ring play crucial roles in its bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Butyl 3-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

butyl 3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H27NO3/c1-4-5-15-27-23(26)20-7-6-8-21(16-20)24-22(25)14-11-18-9-12-19(13-10-18)17(2)3/h6-14,16-17H,4-5,15H2,1-3H3,(H,24,25)/b14-11+

InChI Key

PBKFXFITFNOZRM-SDNWHVSQSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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